molecular formula C16H18N2 B13934189 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline

2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline

Cat. No.: B13934189
M. Wt: 238.33 g/mol
InChI Key: XXWOYGIKLSFVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the condensation of aniline with acetophenone followed by cyclization using a zeolite catalyst can yield quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts and controlled reaction environments are common practices in industrial settings to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    6-Methylquinoline: A derivative with a methyl group at the 6-position.

Uniqueness

2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is unique due to its substituted pyridine ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)quinoline

InChI

InChI=1S/C16H18N2/c1-11-3-7-15(17-10-11)13-6-8-16-14(9-13)5-4-12(2)18-16/h4-6,8-9,11H,3,7,10H2,1-2H3

InChI Key

XXWOYGIKLSFVMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)N=C(C=C3)C

Origin of Product

United States

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